molecular formula C16H27N3O3 B2803445 2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide CAS No. 2202197-81-5

2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide

Cat. No. B2803445
CAS RN: 2202197-81-5
M. Wt: 309.41
InChI Key: BVLVNMWMWGJVFY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide, also known as C21H30N2O3, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPP-4 inhibitor due to its ability to inhibit the activity of Dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.

Scientific Research Applications

DPP-4 inhibitor has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to improve glucose homeostasis by inhibiting the activity of DPP-4, which leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose tolerance.
In addition to its potential applications in the treatment of T2DM, DPP-4 inhibitor has also been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has been shown to improve endothelial function and reduce inflammation, which are key factors in the development of cardiovascular diseases.

Mechanism of Action

DPP-4 inhibitor works by inhibiting the activity of DPP-4, an enzyme that degrades GLP-1 and GIP. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose tolerance and reduced blood glucose levels.
Biochemical and Physiological Effects:
DPP-4 inhibitor has been shown to have several biochemical and physiological effects. It improves glucose homeostasis by increasing insulin secretion and reducing glucagon secretion. It also improves endothelial function and reduces inflammation, which are key factors in the development of cardiovascular diseases. Additionally, DPP-4 inhibitor has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

DPP-4 inhibitor has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also commercially available, making it easily accessible for researchers. However, one limitation of DPP-4 inhibitor is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of DPP-4 inhibitor. One direction is the development of more potent and selective DPP-4 inhibitors that have fewer side effects. Another direction is the study of the long-term effects of DPP-4 inhibitor on glucose homeostasis and cardiovascular health. Additionally, the potential applications of DPP-4 inhibitor in the treatment of neurodegenerative diseases, such as Alzheimer's disease, are an area of interest for future research.

Synthesis Methods

The synthesis of DPP-4 inhibitor involves the reaction of 1-(3-aminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) with the amino group of piperidine-3-carboxylic acid, followed by the addition of 3-(prop-2-enoylamino)propanoic acid and 2,2-dimethylpropanamide. The reaction mixture is then purified through column chromatography to obtain the final product.

properties

IUPAC Name

2,2-dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-5-13(20)17-9-8-14(21)19-10-6-7-12(11-19)18-15(22)16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVNMWMWGJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCN(C1)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide

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